N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Descripción
N-(3,4-Dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a synthetic carboxamide derivative featuring a 3,4-dimethoxyphenyl group and a para-tolyl (4-methylphenyl) substituent.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-1-(4-methylphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-16-6-8-17(9-7-16)22-19-5-4-12-25(19)13-14-26(22)23(27)24-18-10-11-20(28-2)21(15-18)29-3/h4-12,15,22H,13-14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUCOZKUUCLOWHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=CC=CN3CCN2C(=O)NC4=CC(=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparación Con Compuestos Similares
N-(2,6-Difluorophenyl)-1-(4-Ethoxyphenyl)-3,4-Dihydropyrrolo[1,2-a]Pyrazine-2(1H)-Carboxamide
- Molecular Formula : C₂₂H₂₁F₂N₃O₂
- Molecular Weight : 397.425 g/mol
- Key Features :
- Fluorine atoms at the 2,6-positions of the phenyl ring enhance electronegativity and metabolic stability compared to the methoxy groups in the target compound.
- Ethoxy substituent on the phenyl ring increases lipophilicity (logP ~3.8 estimated) versus the para-tolyl group (logP ~3.5).
- Synthesis : Similar reaction pathways (e.g., carboxamide coupling), but fluorine incorporation requires specialized reagents .
N-(3,5-Dimethoxyphenyl)-1-Ethyl-6-Methyl-3,4-Dihydropyrrolo[1,2-a]Pyrazine-2(1H)-Carboxamide
- Molecular Formula : C₁₉H₂₅N₃O₃
- Molecular Weight : 343.42 g/mol
- Key Features :
- 3,5-Dimethoxyphenyl vs. 3,4-dimethoxyphenyl: Altered substitution pattern may reduce π-π stacking efficiency in receptor binding.
- Ethyl and methyl groups on the pyrazine core lower molecular weight and increase hydrophobicity (logP = 3.7).
- Stereochemistry : Racemic mixture, unlike the target compound, which may have defined stereocenters .
Imidazo[1,2-a]Pyridine Carboxamides
- Example: 8-Amino-2-(3,4-dimethoxyphenyl)-N-(3-(piperidin-1-yl)propyl)imidazo[1,2-a]pyridine-6-carboxamide (Compound 38)
- Molecular Weight : ~500 g/mol (including dihydrochloride salt)
- Key Features: Imidazo[1,2-a]pyridine core vs. Piperidinylpropyl side chain improves solubility in polar solvents (PSA = 41.4 Ų) .
Physicochemical Properties Comparison
Notes:
- The para-tolyl group in the target compound likely reduces polarity compared to ethoxy or fluorine substituents.
- 3,4-Dimethoxyphenyl substitution may improve binding to enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms) .
Q & A
Q. What are the optimal synthetic routes for N-(3,4-dimethoxyphenyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide?
The synthesis involves multi-step pathways, including:
- Core formation : Intramolecular cyclization of N-alkyl-N-allyl-pyrrolo-2-carboxamides using palladium catalysts (e.g., Pd(OAc)₂) to construct the dihydropyrrolo[1,2-a]pyrazine core .
- Substituent introduction : Alkylation with p-tolyl halides under basic conditions (e.g., K₂CO₃ in DMF) and coupling of the 3,4-dimethoxyphenyl group via Buchwald-Hartwig amidation .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation?
- NMR : ¹H and ¹³C NMR to verify substituent positions and core integrity (e.g., δ 3.8–4.2 ppm for dihydropyrazine protons) .
- HRMS : High-resolution mass spectrometry to confirm molecular formula (e.g., [M+H]+ at m/z 432.1912 for C₂₅H₂₅N₃O₃) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and confirms hydrogen-bonding patterns in the solid state .
Q. How can researchers assess the compound’s solubility and stability for in vitro assays?
- Solubility screening : Use DMSO stock solutions (10 mM) diluted in PBS or cell culture media. Monitor precipitation via dynamic light scattering (DLS).
- Stability studies : Incubate at 37°C in PBS (pH 7.4) and analyze degradation products via HPLC-UV at 24/48/72-hour intervals .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity across studies?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control compounds to minimize variability .
- Impurity profiling : Compare HPLC traces of batches with divergent activities; isolate impurities via preparative TLC for bioactivity testing .
- Target engagement validation : Employ CRISPR knockouts or siRNA silencing to confirm specificity for proposed targets (e.g., GPCRs or kinases) .
Q. How can computational methods guide SAR studies for this compound?
- Molecular docking : Use AutoDock Vina to predict binding modes to targets (e.g., serotonin receptors) based on the dimethoxyphenyl and p-tolyl moieties .
- MD simulations : Analyze ligand-receptor dynamics over 100-ns trajectories (AMBER force field) to identify critical hydrogen bonds and hydrophobic interactions .
- QSAR modeling : Train models on analogs (e.g., N-benzyl derivatives) to predict bioactivity and prioritize synthetic targets .
Q. What experimental designs are recommended for evaluating metabolic stability?
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